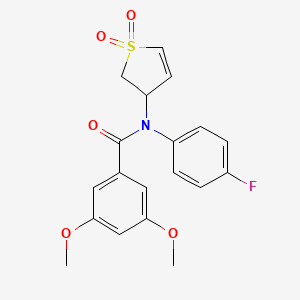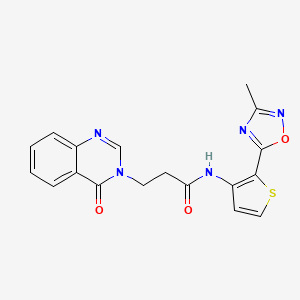
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions aimed at incorporating specific functional groups to achieve desired biological activities. For example, the synthesis of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides showcases a method for creating bioactive heterocyclic compounds through stepwise chemical reactions, including the use of IR, 1H NMR, 13C NMR, and Mass spectral analysis for structural elucidation (Desai, Makwana, & Senta, 2016).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is essential for predicting their chemical behavior and interaction with biological systems. The use of spectroscopic methods (IR, NMR, Mass spectrometry) plays a significant role in confirming the molecular structure, as demonstrated in the synthesis of various heterocyclic compounds (Desai et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their structural features, such as the presence of the piperazine ring, which can undergo nucleophilic substitution reactions. For example, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives involves nucleophilic substitution reactions to introduce various sulfonyl chlorides, highlighting the compound's reactivity and potential for further chemical modifications (Mallesha et al., 2012).
科学的研究の応用
Antibacterial Properties
Compounds structurally related to "1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone," especially those in the oxazolidinone class, have demonstrated significant antibacterial properties. These compounds, including piperazinyl oxazolidinones with substituted six-membered heteroaromatic rings, have shown effectiveness against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus and selected anaerobic organisms. This positions them as potential candidates for treating bacterial infections resistant to conventional antibiotics (Tucker et al., 1998).
Antagonist Activity
Derivatives of 1,2,4-triazol, which share structural similarities with the compound , have been found to possess potent 5-HT2 antagonist activity. These compounds, including those with a piperidine or piperazinyl group, have been studied for their potential in treating conditions related to serotonin receptors. One derivative, in particular, demonstrated significant antagonist activity without showing alpha 1 antagonist activity in vivo, indicating its potential for specific therapeutic applications (Watanabe et al., 1992).
Polymer Synthesis
Research into polyamides containing uracil and adenine has revealed the synthesis of compounds with piperazine, a structural component similar to the compound . These polyamides, derived from reactions involving piperazine, demonstrate properties such as solubility in water and potential uses in materials science (Hattori & Kinoshita, 1979).
Antihypertensive Agents
1,2,4-Triazolo[1,5-alpha]pyrimidines, with structural components similar to the compound , have shown promise as potential antihypertensive agents. This research highlighted the synthesis of derivatives containing morpholine, piperidine, or piperazine moieties, with some compounds exhibiting notable antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).
Anticancer Properties
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, structurally related to the compound , have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some of these derivatives exhibited significant activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Antiplatelet Agents
Research into coumarin, chromone, and 4(3H)-pyrimidinone derivatives, including those with a piperazinyl group, has explored their potential as antiplatelet agents. These studies have led to the development of compounds with notable inhibitory properties towards human platelet aggregation, indicating their potential use in treating cardiovascular diseases (Roma et al., 2003).
将来の方向性
特性
IUPAC Name |
2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c25-17(9-14-3-1-2-4-14)23-7-5-22(6-8-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h10-14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWIYLBRRCKQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)

![3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481470.png)



![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)
![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)



![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea](/img/structure/B2481486.png)